NBD-FTY720 phenoxy (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

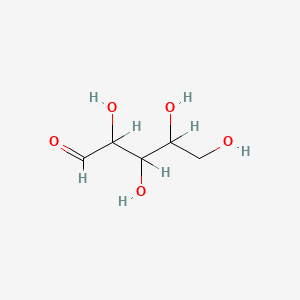

FTY720 is an immune modulator that down-regulates sphingosine-1-phosphate (S1P) receptors, enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1, and inhibits cytosolic phospholipase A2 activity. It is known that some of the effects of FTY720 require its phosphorylation by sphingosine kinases in vivo, with FTY720-phosphate binding to and down-regulating S1P receptors. NBD-FTY720 is a fluorescently-labeled analog of FTY720. The hydroxy methyl side chain of FTY720 that is targeted for phosphorylation by sphingosine kinases is retained in this analog, suggesting that it would likewise be phosphorylated in vivo.

Scientific Research Applications

Miscibility and Transesterification in Polymer Blends

Research conducted by Yuan and Ruckenstein (1998) explored the miscibility and transesterification of phenoxy with poly(3-hydroxybutyrate) (PHB), highlighting its potential in polymer blend applications. Their findings indicated that phenoxy and PHB are miscible at specific compositions and that transesterification between these components can occur under certain conditions, suggesting potential use in creating novel polymer blends (Yuan & Ruckenstein, 1998).

Spectroscopic Investigations and Chemical Modifications

Fernandez-Berridi et al. (1993) utilized FTi.r. spectroscopy to study the miscibility of phenoxy with various polymer families, including polyoxides and polyesters. This research aids in understanding the intermolecular interactions of phenoxy, potentially leading to the development of new polymer materials (Fernandez-Berridi et al., 1993).

Novel Inducer of ROS and Apoptosis

A study by Takasaki et al. (2018) revealed an emerging role of FTY720 as an inducer of reactive oxygen species (ROS) and apoptosis, independent of its property as an S1P modulator. This finding opens avenues for its potential use as an anticancer drug (Takasaki et al., 2018).

Macroencapsulation in Pancreatic Islet Transplantation

Bowers et al. (2018) explored the use of FTY720 in macroencapsulation membranes for pancreatic islet transplantation. This study provides foundational knowledge for the potential use of FTY720 in enhancing the efficacy of islet transplantation (Bowers et al., 2018).

Pharmacokinetic Modeling in Rats

Meno-Tetang et al. (2006) developed a physiologically based pharmacokinetic model for FTY720 in rats, providing essential information for understanding its distribution and metabolism in the body, crucial for its application in medical research (Meno-Tetang et al., 2006).

Neuroprotective Effects in Parkinson's Disease Models

Zhao et al. (2017) demonstrated that FTY720 exhibits neuroprotective effects in mouse models of Parkinson's disease, suggesting its potential therapeutic application in neurodegenerative disorders (Zhao et al., 2017).

properties

Product Name |

NBD-FTY720 phenoxy (hydrochloride) |

|---|---|

Molecular Formula |

C23H31N5O6 · HCl |

Molecular Weight |

510 |

InChI |

InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H |

InChI Key |

HYXNNTOWDYHBFK-UHFFFAOYSA-N |

SMILES |

OCC(N)(CO)CCC1=CC=C(C=C1)OCCCCCCNC2=CC=C([N+]([O-])=O)C3=NON=C23.Cl |

synonyms |

N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.